2-(Piperidin-4-yl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
857208-42-5 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-piperidin-4-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-4-13-11(3-1)5-6-14(16-13)12-7-9-15-10-8-12/h1-6,12,15H,7-10H2 |
InChI Key |
FURCDJBJGUAOOL-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Structural Context and Significance of the Quinoline Piperidine Motif in Medicinal Chemistry
The fusion of a quinoline (B57606) core with a piperidine (B6355638) ring creates a molecular architecture of considerable interest to medicinal chemists. The quinoline group, a bicyclic aromatic heterocycle, is a well-established pharmacophore present in numerous approved drugs, most notably antimalarials like quinine (B1679958) and chloroquine (B1663885). nih.gov Its planar structure allows for crucial π-π stacking interactions with biological targets. arabjchem.org The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocycles in pharmaceuticals. nih.gov Its presence can significantly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic profile.
The combination of these two motifs in a single molecule, as seen in 2-(Piperidin-4-yl)quinoline, offers a powerful strategy for developing novel therapeutic agents. The piperidine moiety often serves as a weakly basic side chain, which is believed to be crucial for the uptake and accumulation of drugs in acidic cellular compartments, such as the digestive vacuole of the malaria parasite, through a mechanism known as pH trapping. nih.govresearchgate.net This synergistic combination of a proven pharmacophore and a versatile modulating group underpins the significance of the quinoline-piperidine scaffold in the design of new bioactive compounds.
Rationale for Academic Investigation of 2 Piperidin 4 Yl Quinoline and Its Structural Analogues
The academic pursuit of 2-(Piperidin-4-yl)quinoline and its analogues is driven by several key factors. A primary motivation is the urgent need for new drugs to combat widespread and evolving diseases. For instance, the rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of novel antimalarials. nih.gov The quinoline-piperidine scaffold has shown considerable promise in this area, with some analogues exhibiting potent activity against both chloroquine-sensitive and resistant strains. nih.gov
Furthermore, the introduction of a piperidine (B6355638) ring into quinoline-based structures was historically underinvestigated compared to other heterocyclic side chains like triazines or pyrimidines, presenting a fertile ground for new discoveries. nih.gov Researchers are also exploring the potential of these hybrid molecules to act as multi-target-directed ligands, a desirable attribute for treating complex multifactorial diseases like Alzheimer's disease. arabjchem.org For example, certain quinoline-piperidine derivatives have been investigated for their ability to inhibit Aβ aggregation, a key pathological hallmark of Alzheimer's. arabjchem.org The versatility of the scaffold also allows for the development of compounds with a wide range of other potential therapeutic applications, including anticancer, antibacterial, and antidepressant activities. researchgate.netnih.gov
Overview of Research Trajectories Within the Quinoline Piperidine Chemical Space
De Novo Synthesis Strategies for the 2-(Piperidin-4-yl)quinoline Core
The construction of the this compound nucleus can be achieved through several de novo synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) provide an efficient pathway to complex molecules like this compound derivatives in a single step from simple starting materials. These reactions are highly atom-economical and can be used to generate diverse libraries of compounds. researchgate.netresearchgate.net
One notable MCR is the Doebner-von Miller reaction , which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org This method, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is catalyzed by Brønsted or Lewis acids. wikipedia.org The reaction proceeds through a conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org By using a piperidine-containing α,β-unsaturated carbonyl compound, the this compound core can be directly assembled.
Another important MCR is the Pfitzinger reaction , which utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent cyclization and dehydration afford the quinoline ring. wikipedia.org Employing a piperidin-4-yl substituted carbonyl compound in this reaction allows for the direct incorporation of the piperidine moiety. nih.gov
| Reaction Name | Reactants | Key Features |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid-catalyzed, forms 2-substituted quinolines. wikipedia.orgiipseries.org |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Base-catalyzed, yields quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Reaction for quinoline precursors)
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki reaction, are powerful tools for constructing the C-C bond between a pre-formed quinoline ring and a piperidine precursor. nih.gov This approach offers flexibility, allowing for the late-stage introduction of the piperidine moiety.
In a typical Suzuki coupling, a halo-quinoline (e.g., 2-chloroquinoline) is reacted with a piperidinylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.gov This method is advantageous for creating derivatives where the piperidine or quinoline rings are sensitive to the conditions of classical condensation reactions. nih.gov The development of efficient catalysts and reaction conditions has expanded the scope and utility of this approach in synthesizing complex quinoline derivatives. nih.govias.ac.in
Cyclization and Condensation Reactions for Quinoline Ring Formation with Piperidine Incorporation
The formation of the quinoline ring system with a pre-attached piperidine moiety can be achieved through various cyclization and condensation reactions. The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, such as a piperidin-4-yl ketone. semanticscholar.org This reaction is typically catalyzed by an acid or base.
Similarly, the Combes quinoline synthesis utilizes the acid-catalyzed reaction of an aniline with a β-diketone. By using a piperidin-4-yl substituted β-diketone, this method can be adapted to produce 2-(piperidin-4-yl)quinolines.
Another relevant method is the Claisen-Schmidt condensation, which can be used to prepare chalcone (B49325) precursors that subsequently undergo cyclization to form quinolines. rsc.org For example, a 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) can be condensed with an appropriate ketone to form a chalcone, which can then be further manipulated. rsc.org
| Reaction Name | Reactants | Catalyst/Conditions |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Methylene compound | Acid or Base |
| Combes Synthesis | Aniline, β-Diketone | Acid |
| Claisen-Schmidt Condensation | Aldehyde, Ketone | Acid or Base |
Vilsmeier-Haack Formylation Pathways leading to Quinoline-Piperidine Intermediates
The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comrsc.org This reaction can be employed to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides. rsc.orgbenthamdirect.com
These 2-chloroquinoline-3-carbaldehyde (B1585622) intermediates are valuable precursors for the synthesis of this compound derivatives. benthamdirect.com The chloro group at the 2-position can be readily displaced by a nucleophilic piperidine, and the aldehyde at the 3-position can be further transformed, providing a flexible route to a variety of substituted 2-(piperidin-4-yl)quinolines. researchgate.netresearchgate.netekb.eg
Functionalization and Derivatization of the this compound Scaffold
Once the core this compound structure is assembled, further modifications can be made to either the quinoline ring or the piperidine moiety to modulate the compound's properties.
Substitutions and Modifications on the Quinoline Ring System
The quinoline ring of the this compound scaffold is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. rsc.org
Electrophilic Aromatic Substitution: The electron-rich nature of the quinoline ring allows for electrophilic substitution reactions. However, the regioselectivity of these reactions can be influenced by the existing substituents and the reaction conditions.
Nucleophilic Aromatic Substitution: The presence of a leaving group, such as a halogen, on the quinoline ring facilitates nucleophilic substitution reactions. For example, a 2-chloroquinoline derivative can react with various nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of substituents at the 2-position. rsc.org
C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds on the quinoline ring, providing a more atom-economical and efficient way to introduce new substituents. rsc.orgacs.org Transition metal-catalyzed C-H activation has been successfully used for the arylation, alkenylation, and alkylation of quinolines. ias.ac.innih.gov
Oxidation and Reduction: The quinoline nitrogen can be oxidized to an N-oxide, which can then undergo further reactions, such as nucleophilic addition. jst.go.jporganic-chemistry.org The quinoline ring can also be reduced to a tetrahydroquinoline derivative, altering its electronic and steric properties. nih.gov
| Modification Type | Reagents/Conditions | Outcome |
| Nucleophilic Substitution | Nucleophile (e.g., amine, alcohol, thiol), Base | Displacement of a leaving group (e.g., halogen) on the quinoline ring. rsc.org |
| C-H Arylation | Aryl halide, Palladium catalyst, Base | Direct introduction of an aryl group onto the quinoline ring. nih.gov |
| N-Oxidation | m-CPBA or other oxidizing agents | Formation of a quinoline N-oxide. jst.go.jp |
Chemical Transformations of the Piperidine Moiety
The piperidine ring within the this compound scaffold offers a prime site for chemical modification, primarily at the nitrogen atom. These transformations are crucial for modulating the physicochemical properties and biological activity of the parent compound. Key reactions include N-alkylation and N-acylation, which introduce a variety of functional groups.
N-Alkylation: The secondary amine of the piperidine ring readily undergoes N-alkylation with various alkyl halides. For instance, N-alkylation of 2-(4-benzylamino)quinoline derivatives has been achieved using reagents like iodoethane (B44018) and 2-bromopropane (B125204) in the presence of a strong base such as sodium hydride (NaH). googleapis.com This approach allows for the introduction of small alkyl groups. Furthermore, more complex substituents can be introduced, as demonstrated by the reaction with 2-chloro-3-(chloromethyl)benzo[h]quinoline, catalyzed by ZnO nanorods, to furnish N-alkylated heterocycles. researchgate.net
N-Acylation: Acylation of the piperidine nitrogen is another common transformation, typically achieved using acyl chlorides or anhydrides. These reactions introduce carbonyl functionalities, which can serve as a handle for further diversification or to modulate biological interactions. For example, N-acylation followed by Staudinger and aza-Wittig reactions has been utilized in the synthesis of complex quinoline derivatives. mdpi.com
The table below summarizes representative chemical transformations of the piperidine moiety in quinoline derivatives.
| Starting Material | Reagent | Product | Transformation Type | Reference |
| 2-(4-benzylamino)quinoline derivative | Iodoethane, NaH | N-ethyl-2-(4-benzylamino)quinoline derivative | N-alkylation | googleapis.com |
| 2-(4-benzylamino)quinoline derivative | 2-Bromopropane, NaH | N-isopropyl-2-(4-benzylamino)quinoline derivative | N-alkylation | googleapis.com |
| Piperidin-4-one | 2-Chloro-3-(chloromethyl)benzo[h]quinoline, ZnO nanorods, KOH | 3-((2-chlorobenzo[h]quinolin-3-yl)methyl)piperidin-4-one | N-alkylation | researchgate.net |
| 2-Azidobenzaldehyde derivative | PPh₃, then carbonyl compound | Substituted quinoline | N-acylation (part of a multi-step synthesis) | mdpi.com |
Synthesis of Hybrid Molecules Incorporating Other Heterocyclic Systems (e.g., triazoles, oxadiazoles, hydrazides)
Hybridization of the this compound core with other heterocyclic systems is a widely employed strategy to create novel molecules with potentially enhanced or synergistic biological activities. Triazoles, oxadiazoles, and hydrazides are prominent examples of heterocycles integrated into this scaffold.
Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a favored method for synthesizing 1,2,3-triazole-containing hybrids. This reaction involves the coupling of an azide-functionalized quinoline with a terminal alkyne, or vice versa. For example, pyridylvinylquinoline-triazole conjugates have been synthesized via CuAAC between quinoline azides and various alkynes. nih.gov In another approach, a one-pot, three-component reaction of an aldehyde, methyl 2-cyanoacetate, and an enaminone has been used to construct 1,2,4-triazolo[1,5-a]quinoline derivatives based on a 2-(piperidin-1-yl)quinoline structure. rsc.org The regioselectivity of this reaction can be controlled by the choice of catalyst, with L-proline showing high efficiency. mdpi.comrsc.org
Oxadiazole Hybrids: 1,3,4-Oxadiazole moieties are typically synthesized from carbohydrazide (B1668358) precursors. For instance, 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole has been prepared from the corresponding acid hydrazide by cyclization. google.com This acid hydrazide intermediate, in turn, can be synthesized from the parent carboxylic acid. semanticscholar.org The resulting oxadiazole ring can be further functionalized.
Hydrazide and Acylhydrazone Hybrids: Hydrazides serve as crucial intermediates for the synthesis of other heterocycles and as bioactive molecules in their own right. They are typically prepared from the corresponding esters by reaction with hydrazine (B178648) hydrate. researchgate.net These hydrazides can then be condensed with aldehydes or ketones to form acylhydrazones. For example, 2-(piperidin-1-yl)quinoline-3-carbaldehydes have been condensed with various aromatic acid hydrazides to produce a library of piperidinyl-quinoline acylhydrazones. researchgate.netrroij.com Ultrasound irradiation has been shown to accelerate this condensation reaction. mdpi.com
The table below presents examples of hybrid molecules synthesized from this compound derivatives.
| Quinoline Precursor | Heterocyclic Moiety | Synthetic Method | Catalyst/Reagent | Reference |
| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | 1,2,4-Triazole | One-pot three-component reaction | L-proline | mdpi.comrsc.org |
| Azide-functionalized quinoline | 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | CuI | nih.gov |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | 1,3,4-Oxadiazole | Cyclization | Heat | google.com |
| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Acylhydrazone | Condensation | Glacial acetic acid, Ultrasound | researchgate.netmdpi.com |
| 2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide | Hydrazide derivative | Reaction with 2-chloro-N-aryl-acetamides | - | semanticscholar.org |
Optimization of Synthetic Pathways for Yield and Regioselectivity
The efficient synthesis of this compound derivatives relies on the optimization of reaction conditions to maximize product yield and control regioselectivity. Key synthetic steps that have been the focus of optimization include the formation of the quinoline core and the introduction of substituents.
Yield Optimization: The synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehydes often proceeds via a nucleophilic aromatic substitution of the corresponding 2-chloroquinoline-3-carbaldehyde with piperidine. The yield of this reaction has been significantly improved by employing a phase-transfer catalyst, cetyltrimethylammonium bromide (CTAB), in combination with polyethylene (B3416737) glycol-400 (PEG-400). vulcanchem.com This protocol offers higher yields in shorter reaction times compared to conventional methods. Microwave-assisted synthesis has also been effectively used to accelerate the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides, leading to excellent yields in minutes. In the Vilsmeier-Haack reaction for synthesizing 2-chloroquinoline-3-carbaldehydes, optimizing the molar ratios of the reagents (acetanilide, DMF, and POCl₃) has been shown to be critical for achieving high yields. rroij.com
Regioselectivity: Controlling the position of functionalization on the quinoline and piperidine rings is crucial for structure-activity relationship studies. The Pfitzinger reaction, a classic method for quinoline synthesis, can be directed to produce specific regioisomers. For example, directed metalation has been used to control regioselectivity in the synthesis of naphthyridine analogues under Pfitzinger-like conditions. mdpi.com In the functionalization of the quinoline ring itself, palladium-catalyzed C-H activation has emerged as a powerful tool. The regioselectivity of these reactions can often be controlled by the choice of ligands and directing groups, allowing for selective arylation or alkylation at specific positions, such as C2. nih.gov Similarly, dearomative hydroboration of quinolines has been shown to be highly regioselective, with the outcome (vicinal vs. conjugate hydroboration) being controlled by the phosphine (B1218219) ligand employed.
The following table highlights key findings in the optimization of synthetic pathways for quinoline derivatives.
| Reaction | Optimization Focus | Key Findings | Reference |
| Nucleophilic substitution of 2-chloroquinoline-3-carbaldehyde with piperidine | Catalyst and solvent | Use of CTAB in PEG-400 significantly improves yield and reduces reaction time. | vulcanchem.com |
| Vilsmeier-Haack reaction | Reagent stoichiometry | Optimal molar ratio of acetanilide:DMF:POCl₃ (1:3:12) provides the highest yield of 2-chloroquinoline-3-carbaldehyde. | rroij.com |
| Condensation of quinoline-carbaldehyde with thiosemicarbazide | Reaction conditions | Microwave irradiation dramatically reduces reaction time (3-5 min) and provides excellent yields. | |
| Pfitzinger-type cyclization | Reaction control | Directed ortho-lithiation allows for regioselective synthesis of naphthyridine analogues. | mdpi.com |
| C-H functionalization of quinoline N-oxide | Catalyst and ligand | Palladium catalysts with specific ligands enable regioselective arylation at the C2 position. | nih.gov |
| Hydroboration of quinolines | Ligand control | Choice of phosphine ligand dictates regioselectivity between vicinal and conjugate hydroboration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. ¹H-NMR and ¹³C-NMR, along with two-dimensional techniques, provide detailed information about the molecular framework.
In the ¹H-NMR spectra of this compound compounds, the aromatic protons of the quinoline ring typically appear in the downfield region, generally between δ 7.2 and 8.5 ppm. smolecule.com For instance, in 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, the H4 proton of the quinoline ring is observed as a singlet at a deshielded position around δ 8.42-8.47 ppm. thaiscience.info The protons of the piperidine ring resonate as multiplets in the upfield region. Specifically, the protons on the carbons adjacent to the nitrogen atom (N-CH₂) are more deshielded due to the electronegativity of the nitrogen and appear as multiplets. thaiscience.info For example, in 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, the four N-CH₂ protons show a multiplet at δ 3.41–3.45 ppm, while the remaining piperidine protons (N-CH₂-CH₂ and N-CH₂-CH₂-CH₂) appear at approximately δ 1.66–1.84 ppm. thaiscience.info
¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In derivatives like 3-(piperidin-4-yl)quinolin-2(1H)-one, the carbonyl carbon of the quinolinone core is found at a characteristic chemical shift of δ 162–165 ppm, while the piperidinyl carbons resonate between δ 25–55 ppm. smolecule.com For 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, the formyl carbon gives a signal around δ 190.8 ppm, and the piperidine carbons appear at approximately δ 24.5-52.5 ppm. thaiscience.info
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often used to resolve overlapping signals and definitively assign proton and carbon resonances, which is particularly useful for complex derivatives. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Data for 2-(Piperidin-1-yl)quinoline Derivatives
| Compound | Nucleus | Chemical Shift (δ ppm) | Description | Reference |
|---|---|---|---|---|
| 6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde | ¹H | 10.18 | s, Aldehydic proton | thaiscience.info |
| ¹H | 8.42 | s, H4-quinoline | thaiscience.info | |
| ¹H | 7.26-8.47 | m, Aromatic protons | thaiscience.info | |
| ¹H | 3.41-3.45 | m, 4H, N-CH₂ | thaiscience.info | |
| ¹H | 1.66-1.84 | m, 6H, other piperidine protons | thaiscience.info | |
| ¹³C | 190.8 | Formyl carbon | thaiscience.info | |
| ¹³C | 52.2, 25.8, 25.9 | Piperidine carbons | thaiscience.info | |
| ¹³C | 21.2 | Methyl carbon | thaiscience.info | |
| 3-(Piperidin-4-yl)quinolin-2(1H)-one Hydrochloride | ¹H | 7.2-8.5 | Aromatic protons | smolecule.com |
| ¹H | 2.5-3.4 | m, Piperidinyl protons | smolecule.com | |
| ¹³C | 162-165 | Carbonyl carbon | smolecule.com | |
| ¹³C | 25-55 | Piperidinyl carbons | smolecule.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized this compound compounds. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula, which is a fundamental piece of data for structural confirmation. niscpr.res.in
Techniques such as electrospray ionization (ESI) are commonly used. For example, the HRMS (ESI) analysis of a synthesized tricyclic quinoline derivative, C₁₄H₁₃N₄O₂, showed a calculated mass [M+H]⁺ of m/z 269.096, which was in excellent agreement with the found mass of 269.098. niscpr.res.in This level of accuracy confirms the proposed molecular formula and distinguishes it from other potential formulas with the same nominal mass. The structures of various novel quinoline derivatives have been successfully confirmed using HRMS analysis. niscpr.res.inrsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of this compound derivatives, IR spectra provide characteristic absorption bands that confirm the presence of key structural features. thaiscience.infomdpi.com
For instance, in 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, the presence of the formyl group is indicated by a C-H stretching vibration around 2850 cm⁻¹. thaiscience.info The quinoline ring itself shows a C=N stretch near 1570 cm⁻¹, while the piperidine moiety is confirmed by a C-N absorption band around 1050 cm⁻¹. thaiscience.info In Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, a C=N fragment is suggested by an absorption band at 1,623 cm⁻¹, and aromatic C=C stretching is observed at 1,592 cm⁻¹. researchgate.net For derivatives containing a thiophene (B33073) ring, such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline, a C-S stretching band appears around 734 cm⁻¹. researchgate.net
Table 2: Characteristic IR Absorption Bands for 2-(Piperidin-yl)quinoline Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Compound Example | Reference |
|---|---|---|---|
| Formyl C-H stretch | ~2850 | 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes | thaiscience.info |
| Quinoline C=N stretch | ~1570 | 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes | thaiscience.info |
| Piperidine C-N stretch | ~1050 | 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes | thaiscience.info |
| Imine C=N stretch | ~1623 | Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide | researchgate.net |
| Thiophene C-S stretch | ~734 | 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline | researchgate.net |
| Aromatic C=C stretch | ~1592 | Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been applied to derivatives of the core structure, such as 2-(4-substituted-piperazin-1-yl)quinoline-3-carbaldehydes, which are structurally related to this compound.
For example, the single-crystal X-ray diffraction analysis of 2-(4-(4-nitrophenylsulfonyl)piperazin-1-yl)quinoline-3-carbaldehyde revealed that the piperazine (B1678402) ring adopts a chair conformation. researchgate.net It also showed that the aldehyde group is twisted relative to the quinoline ring system, a consequence of the steric bulk of the piperazinyl group in the ortho position. researchgate.net Such studies are crucial for understanding the conformational preferences and the supramolecular architecture formed through intermolecular interactions like C-H···O and π-π stacking. researchgate.net The crystal structure of a hydrated form of 6-methoxy-8-[4-(1-(5-fluoro)-quinolin-8-yl piperidin-4-yl)-piperazin-1-yl]-quinoline monohydrochloride has also been determined by single crystal X-ray crystallography, providing unambiguous proof of its structure. google.com
Elemental Analysis for Purity and Composition Verification
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to verify the purity and confirm that the empirical formula matches the proposed molecular formula. For newly synthesized compounds, the experimentally observed values are expected to be within ±0.4% of the calculated theoretical values. thaiscience.infomdpi.com This technique is routinely used in conjunction with spectroscopic methods to provide a complete characterization of this compound derivatives and to ensure the integrity of the synthesized material. mdpi.comresearchgate.net
Computational Chemistry and Molecular Modeling Applications for 2 Piperidin 4 Yl Quinoline
Quantum Chemical Calculations and Electronic Properties Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and properties of molecules. While specific DFT studies on 2-(Piperidin-4-yl)quinoline are not extensively detailed in the available literature, research on closely related quinoline (B57606) and piperidine (B6355638) derivatives provides a framework for understanding its characteristics.
These computational studies are used to calculate a variety of molecular properties that govern reactivity and intermolecular interactions. For instance, DFT calculations on quinoline-sulphonamide derivatives have been used to analyze Frontier Molecular Orbital (FMO) characteristics, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov
Furthermore, these methods can determine global reactivity descriptors and map the Molecular Electrostatic Potential (MEP), which identifies regions of a molecule that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack. nih.gov For other related compounds, like 1-(quinolin-3-yl)piperidin-2-ol, quantum chemical calculations have been performed to analyze vibrational frequencies, molecular structure, and charge delocalization, providing a comprehensive understanding of the molecule's stability and electronic properties. researchgate.net Such analyses are instrumental in predicting how this compound might behave in a biological environment and interact with protein targets.
Molecular Docking Studies for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and mode of action. The this compound scaffold and its derivatives have been the subject of numerous docking studies against a wide array of biological targets implicated in various diseases.
These studies are crucial for hypothesis-driven drug design, allowing researchers to predict how structural modifications might enhance binding to a specific protein. For example, derivatives of quinoline and piperidine have been docked into the active sites of enzymes like Acetyl-CoA Carboxylase (ACC), a target for metabolic diseases, to understand their inhibitory potential. nih.govsemanticscholar.org Docking simulations have helped identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoline moiety and amino acid residues within the enzyme's active site. semanticscholar.org
Similarly, quinoline derivatives have been investigated as potential anticancer agents through docking studies with targets like Topoisomerase I and various kinases involved in cell proliferation. researchgate.net In the context of infectious diseases, quinoline-based compounds have been docked against targets such as Mycobacterium tuberculosis enzymes and viral proteins. nih.gov These in silico experiments provide a rational basis for the observed biological activity and guide the synthesis of new, more potent analogs.
| Compound Class | Protein Target | PDB Code | Key Findings | Reference |
|---|---|---|---|---|
| Piperidinylpiperidines with Quinoline Moiety | Acetyl-CoA Carboxylase (ACC) | Not Specified | Compounds showed similar binding modes to known inhibitors; key hydrogen bonds were observed between carbonyl groups and active site residues. | nih.govsemanticscholar.org |
| Quinolinone-Based Thiosemicarbazones | Enoyl-acyl carrier protein reductase (InhA) & DprE1 (M. tuberculosis) | 2PR2 | Docking supported QSAR results, identifying potential antimycobacterial activity by binding to essential enzymes. | nih.gov |
| Piperazine-substituted Quinolines | Topoisomerase I (Topo I) | Not Specified | Docking studies suggested a mechanism of action for antiproliferative activity through inhibition of Topo I. | researchgate.net |
| Quinoline-3-Carboxamides | ATM Kinase | Not Specified | Studies highlighted selectivity towards ATM kinase over other DDR kinases, with the quinoline nitrogen binding to the hinge region. | mdpi.com |
| Quinoline Derivatives | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Compounds showed stable binding at the allosteric site, forming hydrogen bonds with key residues like His41 and Glu166. | researchgate.net |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the protein-ligand complex over time. MD simulations provide valuable information on the conformational stability of the ligand in the binding pocket, the flexibility of the protein, and the energetics of the interaction.
For quinoline-based compounds, MD simulations have been instrumental in validating docking poses and assessing the stability of predicted interactions. mdpi.comresearchgate.net For instance, simulations of 4-aminoquinoline (B48711) derivatives bound to EGFR and VEGFR-2 kinases confirmed that key amino acid interactions are maintained over the simulation time, lending confidence to the proposed dual-inhibitory mechanism. nih.gov Similarly, MD studies on 4-piperazinylquinolines helped to investigate the binding affinity and stability within the binding pockets of key oncogenic proteins. nih.gov
These simulations can also be used to calculate binding free energies, offering a more quantitative prediction of ligand affinity than docking scores alone. By analyzing the trajectory of the simulation, researchers can observe subtle conformational changes in both the ligand and the protein, providing a deeper understanding of the molecular recognition process. mdpi.com
| Compound Class | Protein Target | Simulation Duration | Key Insights | Reference |
|---|---|---|---|---|
| 4-Aminoquinoline derivatives | EGFR and VEGFR-2 | 50 ns | Confirmed stability in the binding site and identified key residues for dual activity. One compound showed more favorable stability than the reference drug. | nih.gov |
| Quinoline-3-carboxamides | ATM, ATR, DNA-PKcs, mTOR, PI3Kγ | 100 ns | Confirmed the stability of the protein-ligand complexes and the secondary structure of the proteins throughout the simulation. | mdpi.com |
| Quinoline derivatives | SARS-CoV-2 Main Protease (Mpro) | Not Specified | Analysis of conformational stability, residue flexibility, and binding free energy revealed comparable stability of the designed compound to a reference drug. | researchgate.net |
| 4-Piperazinylquinolines | AXL, C-RAF, BCL-2, LSD1 | 100 ns | Investigated binding affinity, stability, and the strength of interactions within the binding pockets over time. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical properties or structural features), QSAR models can predict the activity of novel, unsynthesized compounds.
Numerous QSAR studies have been conducted on quinoline derivatives to guide the design of new agents with improved potency. For example, a QSAR model was developed for quinolinone-based thiosemicarbazones with antituberculosis activity, which suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their biological function. nih.gov Other studies have successfully created QSAR models for quinoline derivatives as P-glycoprotein inhibitors, antimalarial agents, and dopamine (B1211576) D2 receptor ligands. nih.govmdpi.comnih.gov
These models are statistically validated to ensure their predictive power and can reveal which structural features are beneficial or detrimental to the desired activity. nih.govmdpi.com For instance, 3D-QSAR models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would likely increase or decrease activity, providing direct guidance for structural modification. mdpi.com
| Compound Series | Biological Activity | Modeling Technique | Key Descriptors/Findings | Reference |
|---|---|---|---|---|
| Quinolinone-based thiosemicarbazones | Anti-Mycobacterium tuberculosis | QSAR | Van der Waals volume, electron density, and electronegativity were pivotal for activity. | nih.gov |
| 2-Oxo-quinoline-4-carboxylic acid derivatives | P-glycoprotein (ABCB1) inhibition | QSAR with Machine Learning | Developed models to predict inhibitory activity against a key multidrug resistance protein. | nih.gov |
| Tetrahydroquinoline derivatives | LSD1 inhibition (anticancer) | 3D-QSAR (CoMFA/CoMSIA) | Generated contour maps to guide the design of new derivatives with improved activity. | mdpi.com |
| 4-Phenylpiperidines and 4-phenylpiperazines | Dopamine D2 receptor and MAO A affinity | QSAR with PLS regression | Modeled in vivo effects using physicochemical descriptors to understand the biological response. | nih.gov |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.gov Once a robust pharmacophore model is developed, it can be used as a 3D query to rapidly screen large chemical databases in a process called virtual screening, identifying novel compounds that fit the model and are likely to be active. nih.govnih.gov
This approach has been successfully applied to quinoline-containing scaffolds. For example, a pharmacophore model was developed from known cytotoxic quinolines with tubulin inhibitory activity. scienceopen.com This model, consisting of hydrogen bond acceptors and aromatic ring features, was then used to screen a database, leading to the identification of new potential anticancer agents. scienceopen.com
In another study, a pharmacophore model based on 4-aminoquinoline derivatives was used to understand their dual inhibition of EGFR and VEGFR-2. nih.gov Virtual screening is a powerful tool for hit identification, significantly reducing the time and cost associated with high-throughput screening of physical compounds. mdpi.com This method has been used to identify potential quinoline-based inhibitors for targets such as Topoisomerase I and Plasmodium falciparum 5-aminolevulinate synthase. nih.govfrontiersin.org
| Target/Activity | Model Type | Key Pharmacophoric Features | Application | Reference |
|---|---|---|---|---|
| Topoisomerase I Inhibition | Ligand-based | Hydrogen Bond Acceptors (HBA), Aromatic Ring (RA) | Used as a 3D query for virtual screening of ZINC databases to find novel inhibitors. | nih.gov |
| EGFR/VEGFR-2 Dual Inhibition | Structure-based | Not specified | Investigated the binding orientation of 4-aminoquinoline derivatives in the active sites. | nih.gov |
| Tubulin Inhibition (Anticancer) | 3D-QSAR-based | 3 Hydrogen Bond Acceptors, 3 Aromatic Rings | Screened the IBScreen database to identify new compounds with potential tubulin inhibitory activity. | scienceopen.com |
| P. falciparum 5-ALAS Inhibition | Ligand-based | Hydrogen Donor, Hydrogen Acceptor, Aromatic, Hydrophobic | Screened multiple chemical databases (ZINC, ChemDiv, etc.) to find potential antimalarial compounds. | frontiersin.org |
Investigation of Biological Activities and Molecular Mechanisms in Vitro and Preclinical Models for 2 Piperidin 4 Yl Quinoline and Analogues
Anti-Infective Research
The quinoline-piperidine scaffold has proven to be a versatile pharmacophore in the development of agents targeting infectious diseases, including those caused by bacteria, fungi, viruses, and parasites.
Antimicrobial Activity (Bacterial and Fungal Strains)
Derivatives of the quinoline-piperidine framework have demonstrated notable activity against various bacterial and fungal pathogens. The antimicrobial efficacy is often linked to the specific substitutions on both the quinoline (B57606) and piperidine (B6355638) rings.
Research into novel quinoline derivatives has shown that these compounds can exhibit excellent antibacterial activity against both Gram-positive strains like Bacillus cereus and Staphylococcus aureus, and Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. nih.gov Some analogues function as inhibitors of the peptide deformylase (PDF) enzyme, a crucial enzyme in bacterial protein synthesis. nih.gov For instance, quinoline-based hydroxyimidazolium hybrids have been synthesized and tested, with some showing potent anti-staphylococcal properties with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. mdpi.com
In the realm of antifungal research, quinoline derivatives have been explored as potential agents against phytopathogenic fungi and human fungal pathogens. acs.orgscilit.com Studies on halogenated quinoline analogues revealed significant activity against Candida albicans and Cryptococcus neoformans, with some compounds capable of eradicating mature biofilms. nih.gov The mechanism of action for some antifungal quinoline analogues is believed to involve causing abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. acs.org For example, certain fluorinated quinoline analogs have shown good activity (>80% inhibition at 50 µg/mL) against fungi like S. sclerotiorum and R. solani. mdpi.com The structure-activity relationship (SAR) analysis of some series indicated that the presence of specific groups, such as an alkene in a thioether side chain, could enhance antifungal activity. scilit.com
| Compound Class | Target Organisms | Activity/Mechanism |
| Quinoline Derivatives | Bacillus cereus, Staphylococcus aureus | Excellent MIC values (as low as 3.12 µg/mL) nih.gov |
| Quinoline-based Hybrids | Staphylococcus aureus, M. tuberculosis | Potent activity (MIC of 2 µg/mL for S. aureus) mdpi.com |
| Halogenated Quinolines | Candida albicans, Cryptococcus neoformans | Biofilm eradication (MBEC = 6.25-62.5 µM) nih.gov |
| Fluorinated Quinolines | S. sclerotiorum, R. solani | >80% inhibition at 50 µg/mL mdpi.com |
Antiviral Activity (e.g., Hepatitis C Virus)
The quinoline scaffold is a component of several established antiviral drugs, and research has extended to its potential against the Hepatitis C Virus (HCV). nih.gov An estimated 180 million people worldwide are chronically infected with HCV, which can lead to severe liver disease. nih.gov The development of direct-acting antivirals (DAAs) has been a major focus of HCV research.
Novel series of HCV NS3/4a protease inhibitors have been developed based on a P2–P4 macrocyclic scaffold where the traditional quinoxaline (B1680401) moiety is replaced with a quinoline ring. nih.gov This modification, combined with the incorporation of basic groups like piperidine, can provide highly potent, pan-genotypic inhibitors. nih.gov These compounds are designed to interact with key residues like D79 within the S2 subsite of the protease. nih.gov One lead compound, a bicyclic piperidine analogue, demonstrated an improved profile over existing clinical compounds, particularly against genotype-3a and A156 mutants. nih.gov Patents have also been filed for piperidin-4-ylpiperazine compounds, which are structurally related to 2-(piperidin-4-yl)quinoline, for the treatment of HCV infection. google.comgoogle.com
Antimalarial/Antiplasmodial Activity
Quinolines have a long and successful history in the fight against malaria, with chloroquine (B1663885) serving as a model compound for drug design. nih.gov The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of new antimalarial agents. Functionalized quinoline analogues decorated with a modified piperidine-containing side chain have been synthesized and evaluated for their antiplasmodial activity.
In one study, a series of 18 novel quinoline-piperidine conjugates were tested against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov Five of the 4-aminoquinoline (B48711) derivatives exhibited highly potent activities in the low nanomolar range against both strains, comparable to chloroquine itself, but were able to circumvent the resistance mechanisms. nih.gov Importantly, these active compounds showed no cytotoxicity in mammalian cell lines at the maximum tested concentrations. nih.gov The 4-aminoquinoline moiety was identified as the principal pharmacophore required for good activity.
| Compound Series | P. falciparum Strain | IC50 Values | Cytotoxicity |
| 4-Aminoquinoline-piperidines | NF54 (CQ-sensitive) | Low nanomolar range nih.gov | Not observed nih.gov |
| 4-Aminoquinoline-piperidines | K1 (CQ-resistant) | Low nanomolar range nih.gov | Not observed nih.gov |
| Piperidine-(aminomethyl)quinolines | NF54 (CQ-sensitive) | Moderate activity (<8 µM) nih.gov | Not specified |
Anticancer Research
The quinoline core is a privileged scaffold in oncology drug discovery, with derivatives showing efficacy through various mechanisms. Research on this compound analogues has focused on their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with key enzymatic pathways essential for tumor progression.
Mechanisms of Cell Growth Inhibition (e.g., Apoptosis Induction, Cell Cycle Arrest in Cancer Cell Lines)
A primary strategy in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Numerous quinoline-piperidine analogues have been shown to trigger this process. For example, certain piperidine derivatives induce apoptosis in prostate cancer cells by decreasing the expression of anti-apoptotic proteins like Bcl-2 and XIAP, while increasing the level of pro-apoptotic proteins such as Bax. nih.gov Studies on novel quinoline derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, including lung, breast, and colon cancer. nih.govrsc.org This is often confirmed through assays like Annexin V-FITC/Propidium iodide staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication; disrupting this process can prevent tumor growth. nih.gov Quinoline derivatives have been shown to induce cell cycle arrest at different phases. For instance, some analogues cause G2/M phase arrest in breast and prostate cancer cells. nih.govrsc.org This arrest is often associated with the modulation of key cell cycle regulatory proteins like CDC25c, CDK1, and cyclin B1. nih.gov Other quinoline derivatives have been found to cause arrest at the G1 phase. rsc.org This dual ability to induce both apoptosis and cell cycle arrest makes these compounds promising candidates for anticancer drug development. rsc.org
Inhibition of Key Enzymes and Kinases (e.g., Tyrosine Kinases like EGFR-TK, Topoisomerase, DHODH, Pim-1, Bcl-2)
The anticancer effects of this compound analogues are often rooted in their ability to inhibit specific enzymes and protein kinases that are overactive in cancer cells.
Tyrosine Kinases (e.g., EGFR-TK): The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a significant role in the growth and development of many cancers. Methoxy-based quinoline compounds have been developed as dual-target inhibitors of EGFR and HER-2, demonstrating potent antiproliferative activity against lung and breast cancer.
Topoisomerase: These enzymes are critical for managing DNA topology during replication and transcription. Their inhibition can lead to DNA damage and cell death. Indeno[1,2-c]quinoline derivatives have been identified as dual inhibitors of topoisomerase I & II. nih.gov
Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. rsc.org Its inhibition leads to pyrimidine depletion and halts cell cycle progression at the S-phase, making it an attractive target for cancer therapy. rsc.orgnih.gov Several quinoline derivatives have been identified as potent inhibitors of human DHODH, with some exhibiting IC50 values in the low nanomolar range. rsc.org
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis resistance. nih.gov It is frequently overexpressed in cancers like prostate cancer and certain leukemias. researchgate.net New quinoline-pyridine hybrids, incorporating a piperidine moiety at the 2-position of the quinoline, have been designed as potent Pim-1 kinase inhibitors. nih.govtandfonline.com These compounds have shown significant anticancer activity and the ability to induce apoptosis and activate caspases 3/7 in liver cancer cell lines. nih.govtandfonline.com
Bcl-2: The B-cell lymphoma 2 (Bcl-2) protein is a central regulator that prevents apoptosis. mdpi.com Its overexpression is a hallmark of many cancers, contributing to tumor progression and therapy resistance. Quinolin-4-yl based oxadiazole and triazole analogues have been identified as Bcl-2 inhibitors, exhibiting sub-micromolar anti-proliferative activity in Bcl-2-expressing cancer cell lines. mdpi.com Their mechanism involves mimicking the BH3 domain of pro-apoptotic proteins, thereby blocking the anti-apoptotic function of Bcl-2.
Modulation of Oncogenic Signaling Pathways (e.g., HIF-1)
The transcription factor hypoxia-inducible factor-1α (HIF-1α) is a key therapeutic target in cancer research due to its significant role in tumor cell proliferation, metastasis, and apoptosis. nih.gov In this context, certain analogues of this compound have been investigated for their inhibitory effects on HIF-1α.
Specifically, a series of 3(5)-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)pyrazoles were synthesized and assessed for their ability to inhibit HIF-1α. nih.gov Among these, the compound designated as J-1012 demonstrated a marked, dose-dependent decrease in the accumulation of HIF-1α protein in HCT116 cells that had been induced by hypoxia or TNF. nih.gov Further investigation into its mechanism revealed that J-1012 inhibits the synthesis of HIF-1α protein without affecting its degradation pathway. nih.gov By inhibiting the activation of HIF-1α, this compound was found to suppress metastasis and proliferation while promoting apoptosis in human colon cancer cells. nih.gov
While the quinoline scaffold is prevalent in numerous compounds investigated for anticancer properties, targeting a variety of carcinogenic pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR, the specific research into 4-(quinolin-4-yl)pyrazoles provides direct evidence of this structural class's potential to modulate the HIF-1 pathway. nih.govnih.govnih.gov
Neuropharmacological Research
The neuropharmacological profile of this compound and its derivatives is extensive, with significant findings in the inhibition of key enzymes and the modulation of critical receptors involved in neurodegenerative diseases.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com Various analogues incorporating the quinoline and piperidine moieties have shown potent inhibitory activity against these enzymes.
A study on piperidinyl-quinoline acylhydrazones identified several potent and selective cholinesterase inhibitors. nih.gov Compound 8c emerged as a lead candidate for AChE inhibition with an IC₅₀ value of 5.3 ± 0.51 µM, which was threefold more potent than the reference drug neostigmine. nih.gov For BuChE, compound 8g was the most potent and selective inhibitor, with an IC₅₀ value of 1.31 ± 0.05 µM. nih.gov Some derivatives, such as 8a , 8b , and 8c , displayed dual inhibitory activity against both enzymes. nih.gov Similarly, the tacrine-donepezil hybrid N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine (51) , which contains a 1-benzylpiperidin-4-yl side chain, exhibited potent, nanomolar inhibition of both AChE and BChE. rsc.org Another class, 2,4-disubstituted quinazolines, also demonstrated dual cholinesterase inhibition, with compound 9 (N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) showing IC₅₀ values of 2.1 μM for AChE and 8.3 μM for BuChE. nih.gov
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 8c (Piperidinyl-quinoline acylhydrazone) | AChE | 5.3 ± 0.51 µM | nih.gov |
| Compound 8g (Piperidinyl-quinoline acylhydrazone) | BuChE | 1.31 ± 0.05 µM | nih.gov |
| Compound 8a (Piperidinyl-quinoline acylhydrazone) | AChE | 6.1 ± 0.31 µM | nih.gov |
| Compound 8b (Piperidinyl-quinoline acylhydrazone) | AChE | 6.3 ± 0.23 µM | nih.gov |
| Compound 9 (Quinazoline derivative) | AChE | 2.1 µM | nih.gov |
| Compound 9 (Quinazoline derivative) | BuChE | 8.3 µM | nih.gov |
| Compound 1d (Piperidinone derivative) | AChE | 12.55 µM | rsc.org |
| Compound 1g (Piperidinone derivative) | BuChE | 17.28 µM | rsc.org |
Beta-Amyloid (Aβ) Aggregation Inhibition
The aggregation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. nih.govnih.gov Molecules that can inhibit this process are considered promising therapeutic candidates. nih.gov Analogues of this compound, particularly those based on a quinazoline (B50416) scaffold, have been shown to be effective inhibitors of Aβ aggregation.
A library of 2,4-disubstituted quinazoline derivatives was evaluated for this property, with several compounds demonstrating the ability to prevent Aβ aggregation. nih.gov Notably, N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) exhibited good inhibition of Aβ40 aggregation with an IC₅₀ of 2.3 μM. nih.gov In another study focusing on isomeric 2,4-diaminoquinazolines, researchers identified even more potent inhibitors. nih.gov Compound 3k (N⁴-(4-bromobenzyl)quinazoline-2,4-diamine) was the most potent inhibitor of Aβ40 aggregation, with an IC₅₀ of 80 nM, approximately 18-fold more potent than the reference compound curcumin. nih.gov Its isomer, 4k (N²-(4-bromobenzyl)quinazoline-2,4-diamine) , was a superior inhibitor of Aβ42 aggregation (IC₅₀ = 1.7 μM) and also acted as a dual inhibitor of both Aβ40 and Aβ42 aggregation. nih.gov
| Compound | Target | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 9 (Quinazoline derivative) | Aβ40 | 2.3 µM | nih.gov |
| Compound 15b (Quinazoline derivative) | Aβ40 | 270 nM | nih.gov |
| Compound 3k (Diaminoquinazoline) | Aβ40 | 80 nM | nih.gov |
| Compound 3k (Diaminoquinazoline) | Aβ42 | 14.8 µM | nih.gov |
| Compound 4k (Diaminoquinazoline) | Aβ40 | 1.7 µM | nih.gov |
| Compound 4k (Diaminoquinazoline) | Aβ42 | 1.7 µM | nih.gov |
Modulation of Neurotransmitter Receptors (e.g., 5-HT₆ Receptor Antagonism, Benzodiazepine (B76468) Receptor Partial Agonism)
Quinoline-piperidine structures have been shown to interact with key neurotransmitter receptors in the central nervous system.
Benzodiazepine Receptors: The quinoline derivative 2-phenyl-4[2-(4-piperidinyl) ethyl]quinoline (PK 8165) has been identified as a partial agonist of benzodiazepine receptors. It acts as a competitive inhibitor of benzodiazepine binding sites. mdpi.com Biochemical studies indicated that its modulation by GABA places it between full agonists and antagonists, consistent with its pure anticonflict properties in preclinical models. mdpi.com
Serotonin (B10506) 5-HT₆ Receptors: The serotonin 5-HT₆ receptor is a target for developing agents to treat cognitive deficits. thebiogrid.orgmdpi.com A class of 3-aryl-3-methyl-1H-quinoline-2,4-diones was identified as selective 5-HT₆ receptor antagonists. Within this series, the compound 3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione (12f) demonstrated a high binding affinity (Ki = 12.3 nM) for the 5-HT₆ receptor and exhibited significant antagonistic activity in a functional assay (IC₅₀ = 0.61 μM). A patent has also claimed a series of quinoline derivatives for their utility as 5-HT₆ receptor PET ligands for diagnostic purposes in conditions like Alzheimer's disease. thebiogrid.org
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase (MAO) enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Several studies have explored derivatives containing piperidine and various heterocyclic systems, including quinoline, as MAO inhibitors.
Halogenated quinoline derivatives Q4F (N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine) and Q3Cl4F (N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine) were studied in silico for their inhibitory potential against MAO-A and MAO-B. Docking studies revealed superior binding affinities for these compounds compared to reference drugs, with Q3Cl4F showing a binding score of -8.37 kcal/mol for MAO-B.
In a study of pyridazinobenzylpiperidine derivatives, Compound S5 , which features a 3-chloro substitution, was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a high selectivity index (19.04) for MAO-B over MAO-A. Kinetic studies showed that Compound S5 is a competitive and reversible inhibitor of MAO-B with a Ki value of 0.155 ± 0.050 μM.
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound S5 (Pyridazinobenzylpiperidine) | MAO-B | 0.203 µM | 19.04 | |
| Compound S5 (Pyridazinobenzylpiperidine) | MAO-A | 3.857 µM | - | |
| Compound S16 (Pyridazinobenzylpiperidine) | MAO-B | 0.979 µM | - | |
| Compound S15 (Pyridazinobenzylpiperidine) | MAO-A | 3.691 µM | - | |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | >12.4 | |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM | - |
Anti-Inflammatory Research
The quinoline scaffold is a core component of many compounds developed as anti-inflammatory agents. thebiogrid.org These derivatives target various pharmacological pathways involved in inflammation. thebiogrid.org
A study on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives found that compound 5 (1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone) demonstrated the highest nitric oxide (NO) inhibitory activity in RAW 264.7 murine macrophages. mdpi.com This was accompanied by the inhibition of iNOS protein expression and reduced gene expression of inflammatory markers. mdpi.com In vivo, this compound showed a significant percentage of edema inhibition in a carrageenan-induced paw edema assay. mdpi.com
Other research on quinoline derivatives bearing azetidinone scaffolds identified compounds 6a and 6b as having significant anti-inflammatory activity in a rat paw model. Furthermore, certain quinoline-azoimine hybrids have been investigated, with compound 49 showing anti-inflammatory activity comparable to the standard drug diclofenac (B195802) in an in vitro albumin denaturation assay. In a study of cyclopenta[a]anthracene derivatives, compound 6d significantly inhibited the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages in a dose-dependent manner.
Inflammasome Pathway Modulation (e.g., NLRP3 Inhibition)
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines, such as IL-1β and IL-18. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target. nih.govresearchgate.net Several studies have highlighted the potential of quinoline-based compounds to inhibit the NLRP3 inflammasome.
Recent research has led to the discovery of novel quinoline analogues that demonstrate potent inhibitory activity against the NLRP3/IL-1β pathway. nih.gov One such analogue, W16, has been shown to directly target NLRP3, thereby blocking the assembly and activation of the inflammasome complex. nih.gov In pre-clinical models of ulcerative colitis, W16 exhibited significant anti-inflammatory effects, underscoring its potential as a lead compound for the treatment of NLRP3-driven inflammatory conditions. nih.gov
Another quinoline derivative, broxyquinoline (B1667947), has been identified as an effective inhibitor of the NLRP3 inflammasome. nih.gov Mechanistic studies revealed that broxyquinoline directly targets the NLRP3 protein, which in turn prevents the interaction between NEK7 and NLRP3, a crucial step in inflammasome activation. nih.gov This inhibitory action was observed to suppress NLRP3 oligomerization and the formation of ASC specks, without affecting the NF-κB signaling pathway. nih.gov In murine models of monosodium urate-induced peritonitis and experimental autoimmune encephalomyelitis, administration of broxyquinoline resulted in a significant attenuation of disease progression. nih.gov
The following table summarizes the inhibitory activities of selected quinoline analogues on the NLRP3 inflammasome pathway.
| Compound | Target | Assay | Key Findings | Reference |
| W16 | NLRP3 | IL-1β release in J774A.1, BMDMs, and human peripheral blood cells | Potent inhibitory activity against the NLRP3/IL-1β pathway. Directly targets NLRP3 and blocks inflammasome assembly and activation. | nih.gov |
| Broxyquinoline | NLRP3 | IL-1β release | Suppressed NLRP3 inflammasome-dependent IL-1β release. Directly targets Arg165 of the NLRP3 protein, preventing NEK7-NLRP3 interaction. | nih.gov |
Enzyme Inhibition in Inflammatory Cascades (e.g., Cyclooxygenase)
The inflammatory cascade involves a series of enzymatic reactions that produce inflammatory mediators. Key enzymes in this process, such as cyclooxygenase (COX), are common targets for anti-inflammatory drugs. Quinoline derivatives have been investigated for their ability to inhibit these enzymes.
A series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl COX-2 pharmacophore at the para-position of the C-2 phenyl ring have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.net Among these, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid was identified as a highly potent and selective COX-2 inhibitor, with an IC50 value of 0.043 µM and a selectivity index greater than 513. This potency was superior to that of the reference drug, celecoxib. researchgate.net Molecular modeling studies suggested that the p-MeSO2 substituent on the C-2 phenyl ring plays a crucial role in its binding to the active site of the COX-2 enzyme. researchgate.net
Furthermore, novel 1,2,4-triazine-quinoline hybrids have been designed and synthesized, demonstrating potent dual inhibitory activity against COX-2 and 15-lipoxygenase (15-LOX). nih.gov These hybrids exhibited COX-2 inhibitory profiles with IC50 values ranging from 0.047 to 0.32 µM. nih.gov In cellular assays using LPS-activated RAW 264.7 macrophages, these compounds effectively inhibited the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), TNF-α, and IL-6. nih.gov
The table below presents the inhibitory activities of representative quinoline analogues on key enzymes in the inflammatory cascade.
| Compound | Target Enzyme | IC50 Value | Selectivity Index (SI) | Reference |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | COX-2 | 0.043 µM | >513 | researchgate.net |
| 1,2,4-triazine-quinoline hybrids (8a-n) | COX-2 | 0.047 - 0.32 µM | ~20.6 - 265.9 | nih.gov |
Other Investigational Biological Activities (e.g., Antidiabetic, Anti-epileptic, Antiplatelet)
Beyond their anti-inflammatory potential, this compound and its analogues have been explored for a range of other biological activities.
Antidiabetic Activity:
Several quinoline derivatives have shown promise as antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. mdpi.comresearchgate.net A series of thiosemicarbazide-linked quinoline-piperazine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The 2,5-dimethoxy phenyl substituted derivative exhibited the most potent activity with an IC50 value of 50.0 µM, a 15-fold improvement over the standard drug acarbose. researchgate.net Similarly, quinoline-based hybrids of 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 7-chloro-N-phenylquinolin-4-amine were synthesized and showed promising α-glucosidase inhibition, with IC50 values of 46.70 µM and 40.84 µM, respectively. nih.gov
Anti-epileptic Activity:
The anticonvulsant properties of quinoline derivatives have been investigated in various pre-clinical models. A series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives were evaluated in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov One compound demonstrated a strong anticonvulsant effect with an ED50 of 27.4 mg/kg in the anti-MES test and 22.0 mg/kg in the anti-PTZ test. nih.gov Another study on 4-phenylpiperidin-2-one (B1288294) derivatives identified a compound with an ED50 of 23.7 mg/kg in the MES test and 78.1 mg/kg in the scPTZ test, suggesting its potential as an anticonvulsant agent. eurekaselect.com
Antiplatelet Activity:
The ability of quinoline and piperidine derivatives to inhibit platelet aggregation has also been a subject of investigation. Two pyrimidoquinoline and isoquinoline (B145761) derivatives, 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11) and 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b), were found to inhibit human platelet aggregation in a concentration-dependent manner. nih.gov IQ3b was particularly effective in inhibiting cAMP phosphodiesterase (IC50 = 11 ± 5 µM) and calcium elevation (IC50 = 9 ± 4 µM), mechanisms that contribute to its antiplatelet effect. nih.gov These findings suggest that such compounds could be valuable in the prevention of thrombosis. mdpi.com
The following table summarizes the diverse investigational biological activities of quinoline and piperidine analogues.
| Biological Activity | Compound Class/Derivative | Model/Assay | Key Findings | Reference |
| Antidiabetic | Thiosemicarbazide-linked quinoline-piperazine derivative | α-glucosidase inhibition | IC50 = 50.0 µM | researchgate.net |
| Antidiabetic | 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hybrid | α-glucosidase inhibition | IC50 = 46.70 µM | nih.gov |
| Anti-epileptic | Substituted quinoline-2(1H)-one derivative | MES test | ED50 = 27.4 mg/kg | nih.gov |
| Anti-epileptic | Substituted quinoline-2(1H)-one derivative | scPTZ test | ED50 = 22.0 mg/kg | nih.gov |
| Antiplatelet | 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) | cAMP phosphodiesterase inhibition | IC50 = 11 ± 5 µM | nih.gov |
| Antiplatelet | 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) | Calcium elevation inhibition | IC50 = 9 ± 4 µM | nih.gov |
Structure Activity Relationship Sar Studies and Lead Optimization for 2 Piperidin 4 Yl Quinoline Derivatives
Elucidation of Essential Structural Features for Biological Activity
SAR studies have revealed that the 2-(piperidin-4-yl)quinoline scaffold contains several key features that are essential for its interaction with various biological targets. The quinoline (B57606) ring, a bicyclic aromatic system, and the piperidine (B6355638) ring, a saturated heterocycle, are linked at specific positions that appear to be crucial for orienting the molecule correctly within the binding site of a target protein.
Furthermore, the quinoline portion of the molecule provides a rigid scaffold that can be functionalized to enhance interactions with the target. The aromatic nature of the quinoline ring can facilitate π-π stacking interactions with aromatic amino acid residues in the binding pocket. The relative spatial arrangement of the quinoline and piperidine rings is a critical determinant of biological activity, and the 2,4'-linkage provides a favorable conformation for many targets.
Positional and Substituent Effects on Potency and Selectivity
The potency and selectivity of this compound derivatives can be significantly modulated by the strategic placement of various substituents on both the quinoline and piperidine rings.
Quinoline Ring Modifications: Substitutions on the quinoline ring have been shown to have a profound impact on biological activity. For example, in a series of antiplasmodium agents, 4-aminoquinoline (B48711) derivatives demonstrated significantly higher potency compared to their (aminomethyl)quinoline counterparts. This suggests that the amino group at the 4-position of the quinoline ring is a key determinant of activity against Plasmodium falciparum.
Furthermore, the nature of the substituent at other positions can also be critical. For instance, in the development of antibacterial agents, the presence of specific groups on the quinoline core was found to influence their efficacy.
Piperidine Ring Modifications: The substituent on the piperidine nitrogen is a major handle for modifying the pharmacological profile of these compounds. The size, lipophilicity, and electronic properties of this substituent can dramatically alter potency and selectivity. For example, in the context of antimalarial research, various modifications to a piperidine-containing side chain attached to the quinoline scaffold were explored to optimize activity.
The following table summarizes the antiplasmodium activity of some 4-aminoquinoline-piperidine derivatives, highlighting the impact of substitutions.
| Compound | R | IC50 (NF54, nM) | IC50 (K1, nM) |
| 11a | H | 14.0 ± 4.2 | 118.0 ± 19.8 |
| 11b | 4-F | 10.0 ± 2.8 | 102.0 ± 14.1 |
| 11c | 4-Cl | 12.0 ± 3.5 | 110.0 ± 15.6 |
| 11d | 4-CF3 | 18.0 ± 5.1 | 135.0 ± 21.2 |
| 11e | 3,4-diCl | 15.0 ± 4.5 | 115.0 ± 18.0 |
| Chloroquine (B1663885) | 20.0 ± 1.4 | 169.0 ± 46.7 | |
| Data sourced from scientific literature. |
As shown in the table, modifications to the substituent on the piperidine-containing side chain of 4-aminoquinolines resulted in compounds with potent nanomolar activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum.
Rational Design Strategies for Enhanced Pharmacological Profiles
Insights from SAR studies have paved the way for the rational design of this compound derivatives with improved pharmacological properties. By understanding the key interactions between the compound and its target, medicinal chemists can make informed decisions about which modifications are likely to lead to enhanced activity.
One common strategy is to use computational modeling to predict how a designed molecule will bind to its target. This can help to prioritize which compounds to synthesize and test, saving time and resources. For example, if a particular region of the binding pocket is known to be hydrophobic, a rational design approach would involve adding lipophilic substituents to the compound to improve its interaction with this region.
Another important aspect of rational design is the optimization of pharmacokinetic properties. This includes modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in the development of quinoline-piperazine hybrids as antituberculosis agents, modifications were made to the core quinolone structure to overcome resistance mechanisms.
Bioisosteric Modification and Scaffold Hopping Approaches
Bioisosteric modification and scaffold hopping are advanced medicinal chemistry techniques used to explore new chemical space and identify novel compounds with improved properties.
Bioisosteric Modification: This strategy involves replacing a functional group in a molecule with another group that has similar physical and chemical properties. The goal is to improve the compound's potency, selectivity, or pharmacokinetic profile while maintaining the key binding interactions. For example, a phenyl ring could be replaced with a bioisosteric heteroaromatic ring, such as a pyridine or thiophene (B33073), to alter the molecule's electronic properties or metabolic stability.
Scaffold Hopping: Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a completely different scaffold, while preserving the essential pharmacophoric elements. This can lead to the discovery of novel chemical series with improved drug-like properties or a different intellectual property landscape. For instance, the quinoline core could be replaced by another bicyclic heteroaromatic system that maintains the correct spatial orientation of the key functional groups. In the context of antimalarial drug discovery, the well-established chloroquine scaffold has served as a starting point for designing new quinoline analogues with modified side chains to overcome resistance.
These sophisticated design strategies, built upon a solid foundation of SAR data, are crucial for the successful optimization of this compound derivatives into potential clinical candidates.
Future Research Directions and Translational Perspectives for 2 Piperidin 4 Yl Quinoline Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of quinoline (B57606) derivatives has traditionally relied on methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. ijpsjournal.comtandfonline.com However, these methods often involve harsh conditions, hazardous reagents, and lengthy reaction times, which present environmental and economic challenges. nih.gov Future research will increasingly focus on the development of novel, efficient, and sustainable synthetic routes to 2-(Piperidin-4-yl)quinoline and its analogues.
A significant shift towards "green chemistry" is anticipated to revolutionize the synthesis of these compounds. researchgate.netbenthamdirect.com This involves employing environmentally benign solvents like water or ethanol, using recyclable catalysts, and adopting energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis. ijpsjournal.comresearchgate.netnih.gov The use of nanocatalysts is also a promising avenue, offering high efficiency and the potential for catalyst recovery and reuse. acs.org Furthermore, multicomponent reactions (MCRs), which allow the construction of complex molecules like quinoline derivatives in a single step, are gaining traction for their high atom economy and efficiency. nih.gov The development of one-pot synthesis protocols will also be a key area of focus, aiming to minimize waste, solvent consumption, and energy input. researchgate.netbohrium.com These sustainable strategies are not only environmentally responsible but also offer pathways to more cost-effective production for potential pharmaceutical and industrial applications. asianpubs.org
| Methodology | Description | Advantages | Future Research Focus |
|---|---|---|---|
| Traditional Methods (e.g., Skraup, Friedländer) | Classic condensation reactions to form the quinoline ring. ijpsjournal.comtandfonline.com | Well-established and versatile. | Optimization for milder conditions and reduced environmental impact. ijpsjournal.com |
| Microwave-Assisted Synthesis (MAS) | Utilizes microwave radiation to accelerate reaction times. ijpsjournal.combenthamdirect.com | Rapid, efficient, improved yields. benthamdirect.com | Solvent-free conditions, broader substrate scope. |
| Ultrasound-Assisted Synthesis | Uses ultrasonic irradiation to enhance reaction rates. nih.gov | Higher yields compared to conventional heating. nih.gov | Application in multicomponent reactions in aqueous media. |
| Green Catalysis | Employs eco-friendly catalysts like p-TSA, ionic liquids, or nanocatalysts. researchgate.netacs.org | Reduced waste, catalyst recyclability, milder conditions. researchgate.netbenthamdirect.com | Development of highly active and selective nanocatalysts. acs.org |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form the product. nih.gov | High atom economy, operational simplicity, structural diversity. nih.gov | Discovery of novel MCRs for quinoline-piperidine scaffolds. |
Identification of Undiscovered Biological Targets and Mechanisms
Derivatives of the quinoline scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgnih.gov For instance, certain quinoline-piperidine derivatives have shown potent antiplasmodium activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov A key mechanism of action for some antimalarial quinolines is the interference with heme detoxification in the parasite's digestive vacuole. nih.gov
Future research must aim to identify novel biological targets for this compound derivatives to expand their therapeutic applications. Given the structural similarities to known kinase inhibitors, exploring their potential to target protein kinases involved in cancer cell signaling is a promising direction. biosynce.com Recent studies on quinoline-4-carboxamides have identified translation elongation factor 2 (PfEF2) as a novel antimalarial target, highlighting the potential for discovering unique mechanisms of action. nih.govacs.org
Furthermore, the increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial agents. researchgate.net The potential for quinoline-based compounds to inhibit bacterial DNA gyrase is an area ripe for further investigation. researchgate.netrsc.org Other potential, yet underexplored, areas include their application in treating neurodegenerative diseases like Alzheimer's and Parkinson's by protecting neurons and modulating neurotransmitter systems. biosynce.com
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process. nih.gov For this compound and its analogues, advanced computational approaches can provide deep insights into their structure-activity relationships (SAR) and mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) studies are crucial for developing predictive models that correlate the chemical structure of these compounds with their biological activity. nih.gov Both 2D and 3D-QSAR models have been successfully used to design novel quinoline-amino-piperidine derivatives as potent inhibitors of Mycobacterium DNA-Gyrase-B and to predict antiplasmodial activity. ijpsnonline.commdpi.com Future work should focus on developing more robust and predictive QSAR models using larger datasets and advanced machine learning algorithms to design new derivatives with enhanced potency and selectivity against targets like P-glycoprotein in multidrug-resistant cancers. nih.govmdpi.com
Molecular docking simulations are another powerful tool for elucidating the binding interactions between quinoline derivatives and their biological targets. Docking studies have been employed to understand the binding modes of these compounds with targets such as HIV reverse transcriptase, acetyl-CoA carboxylase, and various protein kinases. nih.govnih.govsemanticscholar.org Future research will benefit from combining molecular docking with molecular dynamics (MD) simulations to provide a more dynamic picture of ligand-receptor interactions and to more accurately predict binding affinities. nih.gov These computational insights will guide the rational design of new this compound derivatives with optimized target engagement and pharmacological profiles. ijpsnonline.com
Development of Analytical Methodologies for Complex Research Matrices
The ability to accurately detect and quantify this compound and its metabolites in complex biological and environmental matrices is essential for preclinical and clinical development. bohrium.com Future research should focus on creating more sensitive, selective, and high-throughput analytical methods.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline derivatives. researchgate.net Developing HPLC methods coupled with advanced detectors like Diode-Array Detectors (DAD) or mass spectrometry (MS) will be crucial for monitoring these compounds and their metabolites in biological samples such as plasma. researchgate.net Solid-Phase Extraction (SPE) can be optimized to efficiently extract these compounds from complex matrices, improving the reliability of in vivo studies. researchgate.net
Beyond chromatography, there is a need to explore other analytical techniques. Spectrophotometric and electroanalytical methods, such as voltammetry and potentiometry, offer alternative approaches for the determination of quinoline-based compounds. bohrium.comnih.gov These methods can be particularly useful for quality control in pharmaceutical manufacturing and may be adapted for rapid screening assays. bohrium.comresearchgate.net The development of validated analytical protocols is a critical step in translating these promising compounds from the laboratory to clinical applications.
Potential Non-Biomedical Applications (e.g., Coordination Chemistry, Materials Science)
While the primary focus of research on this compound has been its biomedical potential, the unique chemical properties of the quinoline ring suggest a range of non-biomedical applications. mdpi.commdpi.com The nitrogen atom in the quinoline ring can coordinate with metal ions, making these compounds interesting ligands in coordination chemistry. This could lead to the development of novel catalysts for organic synthesis or materials with unique electronic and magnetic properties.
In materials science, quinoline derivatives are utilized in the creation of dyes, molecular sensors, and other "smart" materials. mdpi.commdpi.com The potential for these compounds to act as corrosion inhibitors is another area of interest. In environmental science, some quinoline derivatives have shown potential as chelating agents for removing heavy metals from contaminated water and soil. biosynce.com Furthermore, quinoline-based photocatalysts are being developed for the degradation of organic pollutants, offering a green approach to pollution remediation. biosynce.com Exploring these non-biomedical avenues could lead to the development of high-value products and technologies, diversifying the application portfolio of the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 2-(Piperidin-4-yl)quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via acylation or cyclization reactions. For example, piperidine intermediates can undergo nucleophilic substitution with quinoline derivatives. Reaction optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalysts (e.g., Pd or Cu). Acylation of piperidine precursors with activated quinoline carbonyl groups yields this compound derivatives in >80% efficiency . GC-MS and IR spectroscopy are critical for monitoring intermediate purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H) and confirms piperidine-quinoline bonding via shifts in amine stretching (~3300 cm⁻¹) and aromatic C-H bending .
- NMR : ¹H and ¹³C NMR resolve substituent positions; aromatic protons in quinoline appear at δ 7.5–8.5 ppm, while piperidine protons resonate at δ 1.5–3.0 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 241 for C₁₄H₁₆N₂) confirm molecular weight, though low-intensity peaks may require high-resolution MS for fragmentation analysis .
Q. What preliminary biological screening approaches are recommended for this compound derivatives?
- Methodological Answer : Begin with in vitro assays for antimicrobial (MIC against S. aureus or E. coli) or anticancer activity (MTT assays on HeLa or MCF-7 cells). Compare results to structurally similar compounds like 6-chloro-2-piperazin-1-ylquinoline, which showed IC₅₀ values of 12 µM in leukemia models . Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential for validating activity .
Advanced Research Questions
Q. How can contradictory biological activity data between in vitro and in vivo studies of this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
- Formulation Optimization : Encapsulate derivatives in liposomes or PEGylated carriers to enhance solubility .
- Orthogonal Assays : Validate in vitro hits using ex vivo models (e.g., organoids) before progressing to rodent studies .
Q. What strategies improve the selectivity of this compound derivatives for specific biological targets (e.g., kinase inhibition vs. antimicrobial activity)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents at the quinoline C-4 or piperidine N-1 positions. For example, adding a methyl group at C-4 increases kinase selectivity, while bulkier groups (e.g., benzyl) enhance antimicrobial potency .
- Computational Docking : Use AutoDock Vina to predict binding to ATP pockets (kinases) or bacterial topoisomerases. Compare results with experimental IC₅₀ values .
Q. How can synthetic yields of this compound derivatives be improved while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) reduce reaction times from 24h to 6h, improving yields from 60% to 85% .
- Microwave-Assisted Synthesis : Achieve 90% yields in 30 minutes by optimizing microwave power (300 W) and solvent (toluene) .
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted piperidine); silica gel chromatography (hexane:EtOAc, 3:1) effectively isolates pure products .
Q. What methodologies address discrepancies in spectroscopic data interpretation for novel this compound analogs?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex analogs, such as distinguishing piperidine CH₂ groups from quinoline protons .
- X-ray Crystallography : Confirm absolute configuration for chiral derivatives (e.g., spiro compounds) with <0.05 Å resolution .
- Cross-Validation : Compare IR and NMR data with PubChem entries (e.g., CID 1378254) to verify structural consistency .
Data Analysis and Experimental Design
Q. How should researchers design dose-escalation studies for this compound derivatives in preclinical models?
- Methodological Answer :
- MTD Determination : Start at 10 mg/kg (rodents) and escalate by 50% increments every 72h, monitoring liver enzymes (ALT/AST) and body weight .
- Pharmacokinetic Profiling : Collect plasma at 0.5, 2, 6, and 24h post-dose; LC-MS/MS quantifies compound levels to calculate AUC and half-life .
Q. What statistical approaches are recommended for analyzing high-throughput screening data of this compound libraries?
- Methodological Answer :
- Z-Score Normalization : Identify hits with activity >3σ above the plate mean.
- Cluster Analysis : Group derivatives by substituent patterns (e.g., halogen vs. alkyl) to prioritize SAR exploration .
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to minimize Type I errors in large datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
